1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine
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Overview
Description
1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a methyl group attached to the imidazole ring and a propanamine side chain.
Mechanism of Action
Target of Action
The primary targets of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is believed to interact with its targets, leading to changes in the enzymatic activity of glycylpeptide n-tetradecanoyltransferase . This interaction could potentially alter the post-translational modification of proteins, affecting their function and potentially leading to various downstream effects.
Biochemical Pathways
This could have downstream effects on various cellular processes, including signal transduction, protein degradation, and cellular response to stress .
Result of Action
Given its targets, it is likely to affect the function of proteins that undergo post-translational modification by glycylpeptide n-tetradecanoyltransferase . This could potentially lead to changes in various cellular processes, including signal transduction, protein degradation, and cellular response to stress.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine typically involves the reaction of 1-methylimidazole with appropriate alkylating agents. One common method is the alkylation of 1-methylimidazole with 2-bromo-1-propanamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Comparison with Similar Compounds
- 1-Methyl-1H-imidazol-4-yl)methylamine
- 2-(1-Methyl-1H-imidazol-2-yl)ethanamine
- 1-(3-Aminopropyl)imidazole
Comparison: 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. The presence of the propanamine side chain can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)5-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISORIIDIGILCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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